![molecular formula C30H27N3O6 B4197214 N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4197214.png)
N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide
Overview
Description
N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide, also known as MPABA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPABA is a benzamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and chromatin remodeling. N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide has also been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects
N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-diabetic effects. N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, suggesting that it may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide in laboratory experiments is its well-documented synthesis method, which allows for the reliable production of high-quality material. N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide is also relatively stable and can be stored for extended periods of time without significant degradation. One of the limitations of using N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide. One area of interest is in the development of more potent and selective analogs of N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide that can be used to target specific enzymes or signaling pathways. Another area of interest is in the development of new formulations of N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide and to explore its potential applications in the treatment of various diseases.
Scientific Research Applications
N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide has been widely studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide has been shown to exhibit anti-tumor activity in various in vitro and in vivo models. N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide has also been studied for its potential applications in the treatment of other diseases, including diabetes, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
N-[4-methoxy-2-[(2-phenoxyacetyl)amino]phenyl]-4-[(2-phenoxyacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O6/c1-37-25-16-17-26(27(18-25)32-29(35)20-39-24-10-6-3-7-11-24)33-30(36)21-12-14-22(15-13-21)31-28(34)19-38-23-8-4-2-5-9-23/h2-18H,19-20H2,1H3,(H,31,34)(H,32,35)(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESRROVVOWXESE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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